molecular formula C11H19NO3 B14860684 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane

1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane

Cat. No.: B14860684
M. Wt: 213.27 g/mol
InChI Key: ZXWLFYBDTDSFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(3-methoxy-1-bicyclo[111]pentanyl)carbamate is a chemical compound with the molecular formula C11H19NO3 It is a derivative of bicyclo[111]pentane, a unique and highly strained bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-methoxy-1-bicyclo[1.1.1]pentanyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclo[1.1.1]pentane derivative. One common method involves the use of tert-butyl N-(3-iodomethyl-1-bicyclo[1.1.1]pentanyl)carbamate as an intermediate . This intermediate can be prepared by reacting tert-butyl carbamate with 3-iodomethyl-1-bicyclo[1.1.1]pentane under appropriate conditions.

Industrial Production Methods

Industrial production methods for tert-butyl N-(3-methoxy-1-bicyclo[1.1.1]pentanyl)carbamate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-methoxy-1-bicyclo[1.1.1]pentanyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to modify the bicyclic structure or the carbamate group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified structures.

Scientific Research Applications

tert-butyl N-(3-methoxy-1-bicyclo[1.1.1]pentanyl)carbamate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and discovery.

    Material Science: It can be used in the development of new materials with specific properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methoxy-1-bicyclo[1.1.1]pentanyl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The bicyclic structure may allow it to interact with enzymes, receptors, or other biomolecules in unique ways, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-(3-methoxy-1-bicyclo[1.1.1]pentanyl)carbamate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can be modified to create a wide range of derivatives, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(3-methoxy-1-bicyclo[1.1.1]pentanyl)carbamate

InChI

InChI=1S/C11H19NO3/c1-9(2,3)15-8(13)12-10-5-11(6-10,7-10)14-4/h5-7H2,1-4H3,(H,12,13)

InChI Key

ZXWLFYBDTDSFFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.